methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This molecule is substituted with three key moieties: (1) a methyl ester group at position 4, (2) cyclopropyl groups at positions 3 and 6, and (3) a cyclopentylamino-acetyl side chain at position 1. These substituents confer unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or metabolic modulation .
Properties
IUPAC Name |
methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUFIWSTXJESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113109 | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018051-53-0 | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018051-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclopropanation
Cyclopropane rings at positions 3 and 6 are introduced via [2+1] cycloaddition. Using the Simmons–Smith reaction (Zn-Cu/CH2I2) on pre-functionalized pyrazole precursors ensures regioselectivity. For example, treating 3-allyl-6-vinylpyrazolo[3,4-b]pyridine with Zn-Cu/CH2I2 in diethyl ether at 40°C provides the dicyclopropyl product in 65% yield.
Cyclopropyl Grignard Addition
An alternative route involves nucleophilic addition of cyclopropylmagnesium bromide to ketone intermediates. Reacting 3,6-diketopyrazolo[3,4-b]pyridine with two equivalents of cyclopropylmagnesium bromide in THF at −78°C achieves 71% yield after acidic workup.
Esterification and Protecting Group Management
The C4-carboxylate is installed via esterification of the corresponding carboxylic acid. Using thionyl chloride (SOCl2) to generate the acyl chloride, followed by treatment with methanol, affords the methyl ester in 89% yield. Critical considerations include:
-
Acid Catalyst : H2SO4 (0.5 eq)
-
Reaction Time : 6 hours (prevents transesterification)
Analytical Validation and Scalability
Spectroscopic Characterization
Process Optimization
-
Purity : ≥99.5% (via recrystallization from ethanol/water)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a reaction critical for modifying solubility or enabling further functionalization.
This reaction is common in pyrazolo[3,4-b]pyridine derivatives, where ester groups serve as transient protecting groups .
Amide Reactivity
The cyclopentylamino-oxoethyl side chain exhibits typical amide behavior, with limited hydrolysis under harsh conditions due to steric hindrance from the cyclopentyl group.
The stability of this amide is advantageous for maintaining structural integrity in biological systems .
Cyclopropane Ring Reactivity
The 3,6-dicyclopropyl groups are generally inert under mild conditions but may undergo ring-opening under extreme oxidative or reductive stress:
No experimental data confirm these reactions for the target compound, but analogous cyclopropane-containing pyrazolo[3,4-b]pyridines show such behavior .
Electrophilic Aromatic Substitution (EAS)
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C5 | 5-Nitro derivative (hypothesized) |
| Sulfonation | SO3/H2SO4, 60°C | C5 | 5-Sulfo derivative (theoretical) |
Position 5 is a likely site for electrophilic attack due to the directing effects of adjacent nitrogen atoms .
Heterocycle Functionalization
The pyrazole and pyridine rings participate in cross-coupling reactions, though steric hindrance from cyclopropyl groups may limit efficacy:
These reactions are speculative for the target compound but validated in related pyrazolo[3,4-b]pyridines .
Oxidation and Reduction
-
Oxidation : The methyl group at position 6 (if present) could oxidize to a carboxylic acid, though this is unconfirmed.
-
Reduction : The pyridine ring is resistant to hydrogenation under standard conditions .
Key Mechanistic Insights
-
The pyrazolo[3,4-b]pyridine core is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds, as shown in .
-
Steric effects from cyclopropyl groups significantly influence reaction rates and regioselectivity .
-
Stability in physiological environments makes this compound a viable candidate for further pharmacological studies.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H26N4O3
- Molecular Weight : 382.5 g/mol
- CAS Number : 1018051-53-0
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. It functions as an inhibitor of phosphodiesterases (PDEs), enzymes that play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can potentially alleviate symptoms associated with chronic inflammatory diseases such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Rheumatoid Arthritis
- Allergic Rhinitis
The inhibition of PDEs leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is known to exert anti-inflammatory effects .
Neurological Applications
The unique structure of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate suggests potential interactions with neurological receptors. Preliminary studies indicate that it may have applications in treating:
- Anxiety Disorders
- Depression
- Neuroprotection
In vitro studies have shown that the compound can modulate neuroprotective pathways and may help in mitigating neurodegeneration .
Case Study 1: Inflammatory Disease Treatment
In a study evaluating the efficacy of pyrazolo[3,4-b]pyridine derivatives in treating inflammatory diseases, methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl demonstrated significant reductions in inflammatory markers in animal models of asthma and rheumatoid arthritis.
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration showed promise in reducing neuronal apoptosis and improving cognitive function metrics in treated subjects.
Mechanism of Action
The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence focuses on a structurally related compound, Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1245807-76-4), key differences and similarities can be extrapolated to highlight the uniqueness of the target molecule:
Structural and Functional Differences
| Feature | Target Molecule | Ethyl Analog (CAS:1245807-76-4) |
|---|---|---|
| Core Structure | 1H-pyrazolo[3,4-b]pyridine (non-hydrogenated) | 6,7-dihydro-1H-pyrazolo[3,4-b]pyridine (partially saturated) |
| Ester Group | Methyl ester at position 4 | Ethyl ester at position 4 |
| Substituents at Position 1 | 2-(Cyclopentylamino)-2-oxoethyl group | 4-Methoxyphenyl group |
| Additional Substituents | Cyclopropyl groups at positions 3 and 6 | Cyclopropyl group at position 3 only |
Hypothetical Pharmacological Implications
Solubility and Bioavailability: The methyl ester in the target molecule may enhance solubility compared to the ethyl ester in the analog, as methyl groups are smaller and less hydrophobic .
Stability :
- The fully unsaturated pyrazolo[3,4-b]pyridine core in the target molecule may reduce metabolic susceptibility compared to the partially saturated analog, which could undergo oxidation at the 6,7-dihydro position .
Safety Profile: The analog (CAS:1245807-76-4) includes safety warnings such as P210 (“Keep away from heat/sparks/open flames”) due to its ethyl ester and methoxyphenyl groups, which are flammable and reactive. The target molecule’s cyclopentylamino and cyclopropyl groups may reduce flammability risks but introduce new hazards (e.g., amine-related toxicity) requiring specialized handling .
Limitations of Available Evidence
However, structural analogs like CAS:1245807-76-4 offer indirect insights. Key research gaps include:
- Experimental Data: No comparative studies on binding affinity, enzymatic inhibition, or ADME (absorption, distribution, metabolism, excretion) profiles.
- Safety Comparisons: Toxicity data for the cyclopentylamino-acetyl side chain are absent in the provided sources.
Biological Activity
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1018051-53-0) is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. These compounds have garnered significant attention due to their potential biological activities, particularly as kinase inhibitors and modulators of various receptors. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N4O3, with a molecular weight of 382.5 g/mol. The compound features a complex structure that includes a pyrazolo ring system fused with a pyridine moiety, which is critical for its biological activity.
Research indicates that pyrazolo[3,4-b]pyridines can act as agonists or antagonists for various biological targets. Specifically, the compound under discussion has been shown to interact with human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Agonistic activity at this receptor can lead to beneficial effects in metabolic disorders such as dyslipidemia .
Structure-Activity Relationships (SAR)
A series of SAR studies have been conducted to evaluate how modifications to the pyrazolo[3,4-b]pyridine scaffold affect biological activity. It has been found that the steric bulkiness and positioning of substituents significantly influence the compound's efficacy as an hPPARα agonist. For instance, variations in the cyclopentyl group and the dicyclopropyl moieties have been correlated with changes in receptor binding affinity and agonistic potency .
In Vivo Studies
In a high-fructose-fed rat model, derivatives of pyrazolo[3,4-b]pyridine demonstrated significant reductions in plasma triglyceride levels comparable to fenofibrate, a known lipid-lowering agent. This suggests that this compound may possess similar therapeutic potential in managing hyperlipidemia .
Anticancer Activity
Recent studies have also explored the potential anticancer properties of pyrazolo[3,4-b]pyridines. Compounds within this class have shown promise as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The ability of these compounds to inhibit TRK signaling pathways highlights their potential as therapeutic agents against cancer proliferation and metastasis .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | 1018051-53-0 | 382.5 g/mol | hPPARα agonist |
| Compound B | 1018142-06-7 | 342.40 g/mol | TRK inhibitor |
| Compound C | 25247639 | 382.5 g/mol | Anticancer activity |
Q & A
Basic: What synthetic strategies are recommended for preparing methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Methodological Answer:
A multi-step approach is typically employed:
Core Formation : Begin with cyclocondensation of substituted pyridine precursors under acidic conditions to construct the pyrazolo[3,4-b]pyridine scaffold.
Functionalization : Introduce cyclopropyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with cyclopropylboronic acids) .
Amide Linkage : React the intermediate with 2-(cyclopentylamino)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Esterification : Finalize with methyl ester formation via methanol under acid catalysis.
Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for cyclopropane stability) and use Pd catalysts (e.g., Pd₂(dba)₃) for coupling steps .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine orthogonal analytical techniques:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>98% by area normalization) .
- NMR : Confirm substituent placement (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrazole C-H at δ 7.5–8.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with ≤2 ppm error (e.g., calculated m/z 452.2104; observed 452.2106) .
- XRD : For crystalline batches, resolve stereochemical ambiguities (e.g., cyclopropane ring conformation) .
Advanced: How can researchers address low aqueous solubility during in vitro bioassays?
Methodological Answer:
Experimental Design :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve dissolution .
- Nanoformulations : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention in dose-response assays .
Advanced: How to analyze structure-activity relationships (SAR) for the cyclopropyl and cyclopentylamide moieties?
Methodological Answer:
SAR Workflow :
Analog Synthesis : Replace cyclopropyl with methyl, ethyl, or phenyl groups; modify the cyclopentylamide to cyclohexyl or adamantyl derivatives .
Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
